Cas no 898434-69-0 (3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine)

3-4-(3-Iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperidinyl group and a 3-iodobenzoyl-piperazinyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) or receptor-specific applications due to its piperazine and piperidine pharmacophores. The iodine substituent enhances its versatility for further functionalization via cross-coupling reactions, making it valuable in drug discovery and development. Its well-defined molecular architecture ensures precise interactions in biological systems, while its stability under standard conditions facilitates handling in synthetic workflows. This compound is suited for research exploring novel bioactive molecules or as an intermediate in pharmaceutical synthesis.
3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine structure
898434-69-0 structure
Product name:3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine
CAS No:898434-69-0
MF:C20H24IN5O
MW:477.34193611145
CID:5483103

3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • (3-iodophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
    • 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine
    • Inchi: 1S/C20H24IN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2
    • InChI Key: KPEKOQRMODHRFO-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(I)=C1)(N1CCN(C2=NN=C(N3CCCCC3)C=C2)CC1)=O

3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2604-0413-1mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2604-0413-10μmol
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2604-0413-30mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2604-0413-5μmol
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2604-0413-3mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2604-0413-2mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2604-0413-10mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2604-0413-15mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2604-0413-20μmol
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2604-0413-20mg
3-[4-(3-iodobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
898434-69-0 90%+
20mg
$99.0 2023-05-16

Additional information on 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine

Research Briefing on 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine (CAS: 898434-69-0)

In recent years, the compound 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine (CAS: 898434-69-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have highlighted the importance of optimizing reaction conditions to improve yield and purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly enhances the efficiency of the final coupling step, reducing byproduct formation and improving scalability for potential industrial production.

From a mechanistic perspective, this compound has been identified as a potent modulator of certain kinase pathways, particularly those involved in inflammatory and oncogenic processes. Preclinical studies using cell-based assays and animal models have demonstrated its ability to selectively inhibit key signaling molecules, such as PI3K and mTOR, which are critical in the regulation of cell growth and survival. These findings suggest its potential utility in treating cancers and autoimmune disorders, where dysregulation of these pathways is often observed.

In addition to its kinase-modulating properties, recent research has explored the compound's pharmacokinetic profile. A 2024 study published in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics, with moderate plasma protein binding and good bioavailability in rodent models. However, challenges remain in optimizing its metabolic stability, as hepatic clearance rates were found to be higher than desired, necessitating further structural modifications or formulation strategies to enhance its therapeutic window.

Clinical translation of 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine is still in its early stages, but preliminary data from phase I trials are encouraging. Safety profiles appear manageable, with dose-limiting toxicities primarily related to gastrointestinal effects. Researchers are particularly excited about its potential in combination therapies, where synergistic effects with existing chemotherapeutic agents have been observed in vitro. Future studies will need to address long-term safety and efficacy in larger patient cohorts.

In conclusion, 3-4-(3-iodobenzoyl)piperazin-1-yl-6-(piperidin-1-yl)pyridazine represents a compelling case study in modern drug discovery. Its unique chemical structure and promising biological activity make it a valuable candidate for further development. As research progresses, attention must be paid to optimizing its pharmacokinetic properties and expanding its therapeutic indications. The compound's journey from bench to bedside exemplifies the intricate interplay between chemical innovation and biological insight that drives the pharmaceutical industry forward.

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